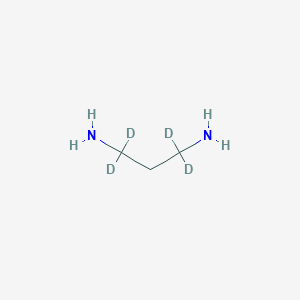
7,10-Pentadecadiynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10-Pentadecadiynoic acid is a unique fatty acid characterized by the presence of two triple bonds at the 7th and 10th positions of its carbon chain. This compound has the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Pentadecadiynoic acid typically involves the coupling of appropriate alkyne precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 7,10-Pentadecadiynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated fatty acids.
Substitution: The acidic hydrogen of the carboxyl group can be substituted with various nucleophiles to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are employed for hydrogenation reactions.
Substitution: Reagents like alcohols, amines, or thiols can be used under acidic or basic conditions to form esters, amides, or thioesters.
Major Products Formed:
Oxidation: Diketones or hydroxylated derivatives.
Reduction: Saturated or partially saturated fatty acids.
Substitution: Esters, amides, or thioesters.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 7,10-Pentadecadiynoic acid exerts its effects is primarily through its interaction with cellular membranes. The amphipathic nature of the molecule allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, its ability to form reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Pentadecanoic acid: A saturated fatty acid with similar chain length but lacking triple bonds.
9,12-Octadecadiynoic acid: Another diynoic acid with triple bonds at different positions.
Linoleic acid: An unsaturated fatty acid with double bonds instead of triple bonds.
Uniqueness: 7,10-Pentadecadiynoic acid is unique due to the presence of two triple bonds, which confer distinct chemical reactivity and biological activity compared to its saturated and unsaturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions and exhibit unique biological properties .
Propriétés
Numéro CAS |
22117-06-2 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
pentadeca-7,10-diynoic acid |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-4,7,10-14H2,1H3,(H,16,17) |
Clé InChI |
OCIQDJYHPBDJQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCC#CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)

![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)



![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)
